
Gallinacin 1alpha
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Overview
Description
Gallinacin 1alpha, also known as this compound, is a useful research compound. Its molecular formula is C176H255N49O42S6 and its molecular weight is 3922 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Defensins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Gallinacin 1alpha exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The peptide's structure comprises 36-39 amino acids with multiple cationic residues, which contribute to its ability to disrupt microbial membranes.
- Mechanism of Action : this compound interacts with negatively charged bacterial membranes, leading to cell lysis and death. This mechanism is similar to other host defense peptides, which are known for their rapid action against pathogens .
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. For instance, studies have shown its effectiveness against pathogens such as Escherichia coli and Salmonella enterica, which are significant concerns in poultry farming .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond its natural antimicrobial functions.
- Disease Prevention in Poultry : Given its potent antimicrobial properties, this compound can be utilized as a natural alternative to antibiotics in poultry farming. This is particularly important in light of rising antibiotic resistance among common poultry pathogens .
- Immunomodulatory Effects : In addition to its direct antimicrobial action, this compound may also modulate immune responses in chickens. Research indicates that exposure to this peptide can enhance the expression of other host defense peptides and cytokines involved in the immune response .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various applications:
Chemical Reactions Analysis
Structural Basis for Reactivity
Gal-1α is a 39-residue peptide with the primary sequence:
IKTCLKSDYTCVPATKLCCRNFMLKCRKGHFSCRSIRKYG
Key structural features driving its reactivity:
-
Six cysteine residues forming three intramolecular disulfide bonds:
-
Cys⁴–Cys³¹
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Cys¹⁴–Cys³⁴
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Cys²⁰–Cys³⁷
-
-
Cationic charge (+8 at neutral pH) from lysine and arginine residues.
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Hydrophobic patches (e.g., Phe²⁶, Met²¹, Leu²²) facilitating membrane interactions .
Post-Translational Chemical Modifications
Gal-1α undergoes specific enzymatic processing:
Chemical Interactions with Microbial Targets
Gal-1α disrupts bacterial membranes via electrostatic and hydrophobic reactions:
Mechanism of Action
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Electrostatic attraction : Cationic residues bind anionic lipid A (Gram-negative LPS) or teichoic acids (Gram-positive cell walls) .
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Membrane insertion : Hydrophobic domains embed into lipid bilayers.
-
Pore formation : Oligomerization creates ion channels, collapsing membrane potential .
Activity Data
Organism | MIC (µg/mL) | Target Structure | Citation |
---|---|---|---|
E. coli | 2.5 | Lipid A | |
Salmonella | 5.0 | Outer membrane phospholipids | |
Staphylococcus | 10.0 | Teichoic acids |
Redox Reactions and Stability
Gal-1α’s disulfide bonds are redox-sensitive:
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Reduction : Treatment with 10 mM DTT disrupts disulfide bonds, abolishing antimicrobial activity (IC₅₀ increases from 2.5 µg/mL to >50 µg/mL) .
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Oxidative folding : Air oxidation at pH 7.4 restores native conformation within 24 hours .
Recombinant Expression
Functional Modulation by Environmental Factors
Comparative Reactivity with Other β-Defensins
Properties
CAS No. |
156409-55-1 |
---|---|
Molecular Formula |
C176H255N49O42S6 |
Molecular Weight |
3922 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C176H255N49O42S6/c1-10-96(8)145(223-159(250)115(61-94(4)5)207-157(248)121(68-104-73-184-91-195-104)210-162(253)128(84-229)216-170(261)136-53-35-59-225(136)174(265)134(90-273)201-141(234)78-190-139(232)76-192-148(239)116(62-98-36-15-11-16-37-98)208-158(249)122(69-105-74-185-92-196-105)211-167(258)132(88-271)219-160(251)125(81-226)199-140(233)77-189-138(231)75-191-147(238)111(48-27-30-54-177)202-164(255)129(85-268)217-155(246)119(65-101-42-21-14-22-43-101)206-146(237)108(180)60-93(2)3)172(263)205-113(50-29-32-56-179)152(243)222-144(95(6)7)171(262)194-80-143(236)200-126(82-227)161(252)218-131(87-270)166(257)209-117(63-99-38-17-12-18-39-99)149(240)193-79-142(235)198-118(64-100-40-19-13-20-41-100)154(245)203-114(51-33-57-186-176(182)183)151(242)215-127(83-228)163(254)220-133(89-272)168(259)221-130(86-269)165(256)204-112(49-28-31-55-178)150(241)214-124(67-103-72-188-110-47-26-24-45-107(103)110)173(264)224-58-34-52-135(224)169(260)213-120(66-102-71-187-109-46-25-23-44-106(102)109)156(247)212-123(70-137(181)230)153(244)197-97(9)175(266)267/h11-26,36-47,71-74,91-97,104-105,108,111-136,144-145,187-188,226-229,268-273H,10,27-35,48-70,75-90,177-180H2,1-9H3,(H2,181,230)(H,189,231)(H,190,232)(H,191,238)(H,192,239)(H,193,240)(H,194,262)(H,197,244)(H,198,235)(H,199,233)(H,200,236)(H,201,234)(H,202,255)(H,203,245)(H,204,256)(H,205,263)(H,206,237)(H,207,248)(H,208,249)(H,209,257)(H,210,253)(H,211,258)(H,212,247)(H,213,260)(H,214,241)(H,215,242)(H,216,261)(H,217,246)(H,218,252)(H,219,251)(H,220,254)(H,221,259)(H,222,243)(H,223,250)(H,266,267)(H4,182,183,186)/t96-,97-,104?,105?,108-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,144-,145-/m0/s1 |
InChI Key |
DHUDWKXJLYWMMO-GCLXVQITSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8C=NC=N8)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CS)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N |
sequence |
LFCKGGSCXFGGCPSXLIKVGSCFGFRSCCKWPWNA |
Synonyms |
chicken heterophil peptide CHP1 CHP1 peptide, chicken gallinacin 1 alpha protein, chicken gallinacin 1 protein, chicken |
Origin of Product |
United States |
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